Bis-(bipyridin)-4 4'-dicarboxybipyri.-RU
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Overview
Description
“Bis-(bipyridin)-4 4’-dicarboxybipyri-RU” is a coordination compound that involves a ruthenium metal center coordinated with bipyridine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” typically involves the coordination of bipyridine ligands to a ruthenium precursor. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such coordination compounds often involve large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or cerium ammonium nitrate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur where one or more bipyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, cerium ammonium nitrate.
Reduction: Sodium borohydride, hydrazine.
Substitution: Various ligands like phosphines, amines.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may lead to higher oxidation state complexes, while substitution reactions may yield new coordination compounds with different ligands.
Scientific Research Applications
“Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as light-emitting diodes (LEDs) and solar cells.
Mechanism of Action
The mechanism of action of “Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” involves its ability to interact with molecular targets through coordination chemistry. The ruthenium center can participate in electron transfer processes, making it effective in catalytic and photochemical applications. The bipyridine ligands help stabilize the metal center and facilitate interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Bis-(bipyridin)-ruthenium(II) chloride
- Tris-(bipyridin)-ruthenium(II) chloride
- Bis-(phenanthroline)-ruthenium(II) chloride
Uniqueness
“Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” is unique due to the presence of carboxyl groups on the bipyridine ligands, which can enhance its solubility and reactivity. This makes it particularly useful in applications requiring water-soluble catalysts or photosensitizers.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpyridin-2-yl]pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O8.2C10H8N2.Ru/c25-15-1-2-16(26)23(15)31-19(29)11-5-7-21-13(9-11)14-10-12(6-8-22-14)20(30)32-24-17(27)3-4-18(24)28;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h5-10H,1-4H2;2*1-8H; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWOLOZSLWBDCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)ON4C(=O)CCC4=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30N8O8Ru |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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